Lipophilicity vs. Octahydro Analog
Compared to its fully saturated, closest analog 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1), the target compound exhibits a significantly higher lipophilicity. Vendor-computed data shows a LogP of 2.53 for the target , versus a LogP of 1.32 for the octahydro analog [1]. This difference of 1.21 log units means the target compound is approximately 16 times more lipophilic, a property that directly influences its utility in CNS drug design where moderate to high LogP values are often correlated with blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 |
| Comparator Or Baseline | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (LogP = 1.32) |
| Quantified Difference | Δ LogP = +1.21 (target is ~16x more lipophilic) |
| Conditions | In silico prediction; comparable computation methods |
Why This Matters
A higher LogP indicates superior passive membrane permeability, making this scaffold a more suitable starting point for CNS-targeted libraries, avoiding the need for additional lipophilic substitution which can increase molecular weight and off-target binding.
- [1] Molbase. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1) Property Data. LogP = 1.6045 (or 1.32 from chemsrc). View Source
